Asparaginasa

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

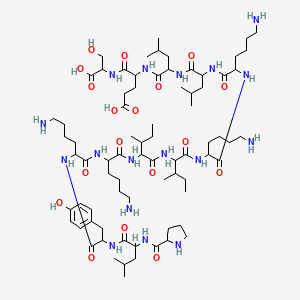

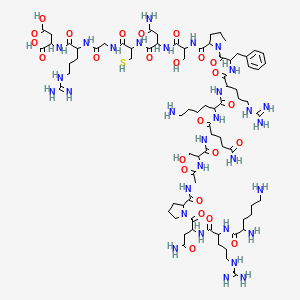

Asparaginase is an enzyme that catalyzes the hydrolysis of the amino acid asparagine into aspartic acid and ammonia. This enzyme is particularly significant in the medical field due to its ability to inhibit protein synthesis in leukemic cells, making it a crucial component in the treatment of acute lymphoblastic leukemia . Asparaginase is derived from various sources, including bacteria, fungi, plants, and animals .

Aplicaciones Científicas De Investigación

Asparaginase has a wide range of applications in scientific research and industry:

Chemistry: In the field of chemistry, asparaginase is used as a biocatalyst for the synthesis of aspartic acid derivatives . It is also employed in the production of acrylamide-free food products by reducing the levels of asparagine in starchy foods before cooking .

Biology: Asparaginase is used in molecular biology research to study protein synthesis and amino acid metabolism . It is also utilized in the development of biosensors for detecting asparagine levels in biological samples .

Medicine: The most significant application of asparaginase is in the treatment of acute lymphoblastic leukemia . By depleting asparagine levels in leukemic cells, asparaginase inhibits their growth and proliferation, leading to cell death . It is also being investigated for its potential use in treating other types of cancer .

Industry: In the food industry, asparaginase is used to reduce the formation of acrylamide, a carcinogenic compound, in baked and fried foods . It is also employed in the production of pharmaceuticals and biotechnological products .

Mecanismo De Acción

Target of Action

Asparaginase, also known as L-asparaginase (LA), primarily targets the amino acid asparagine . Asparagine is an essential amino acid for leukemic cells . These cells lack the ability to synthesize asparagine due to the absence of L-asparaginase synthetase enzyme, hence they are dependent on the exogenous supply of asparagine for their existence and reproduction .

Mode of Action

Asparaginase catalyzes the degradation of asparagine into ammonia and aspartate . This enzymatic breakdown of asparagine into aspartate and ammonia is facilitated by a nucleophilic threonine located close to the active center of the protein . The enzyme’s ability to inhibit protein biosynthesis in lymphoblasts is what makes it a potent treatment for acute lymphoblastic leukemia (ALL) .

Biochemical Pathways

Asparagine metabolism involves two key enzymes: asparagine synthase (ASNS) and asparaginase (ASNase). ASNS catalyzes the synthesis of asparagine from aspartate, using either glutamine or ammonia. ASNase, on the other hand, hydrolyzes asparagine to aspartate . The depletion of asparagine in the cell leads to a reduction in intracellular glutamine and subsequently intracellular asparagine .

Pharmacokinetics

Asparaginase derived from different biological sources, such as Escherichia coli and Erwinia chrysanthemi, is prescribed to completely deplete asparagine in the blood . The formation of asparaginase antibodies, differences in pharmacokinetic properties between asparaginases, and pronounced interpatient variability make it difficult to predict the degree of asparagine depletion that will result from a given dose of asparaginase .

Result of Action

The action of asparaginase leads to the depletion of asparagine, an essential amino acid for leukemic cells. This depletion inhibits protein biosynthesis in lymphoblasts, leading to cell death . The antineoplastic activity of asparaginase is what makes it a potent treatment for acute lymphoblastic leukemia (ALL) .

Action Environment

The efficacy and stability of asparaginase can be influenced by various environmental factors. For instance, the impact of different temperatures and pH on enzyme production has been studied . Moreover, the formulation of asparaginase, degree of interpatient variability, formation of asparaginase antibodies, concomitant medications, and even the method of administration can have an important impact on asparaginase activity dynamics and patient outcomes .

Análisis Bioquímico

Biochemical Properties

Asparaginase catalyzes the hydrolysis of asparagine into aspartic acid and ammonia . This enzyme interacts with asparagine, a substrate essential for the survival of certain cancer cells . The interaction between asparaginase and asparagine is a key biochemical reaction that leads to the depletion of asparagine, thereby inhibiting protein biosynthesis in lymphoblasts .

Cellular Effects

Asparaginase has significant effects on various types of cells and cellular processes. In cancer cells, particularly leukemic cells, asparaginase degrades asparagine, an essential amino acid for these cells, into ammonia and aspartate . This process inhibits protein biosynthesis in lymphoblasts, leading to cell death . Asparaginase also affects the mTOR signaling pathway, which controls cell growth and division .

Molecular Mechanism

The molecular mechanism of asparaginase involves the hydrolysis of asparagine into aspartic acid and ammonia . This reaction is facilitated by the active site of the enzyme, where asparagine binds and undergoes a nucleophilic attack by a threonine residue, leading to the formation of an acyl-enzyme intermediate . The hydrolysis of this intermediate results in the production of aspartic acid and ammonia .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of asparaginase can change over time. Asparaginase activity operates within a temperature range between 25 and 37 °C . Over time, the enzyme’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of asparaginase can vary with different dosages in animal models. High doses of asparaginase can lead to side effects such as vomiting and abnormal liver tests . The specific threshold effects, toxic effects, and adverse effects at high doses can vary depending on the animal model and the specific study parameters.

Metabolic Pathways

Asparaginase is involved in the metabolic pathway of asparagine. Asparagine synthase (ASNS) catalyzes the synthesis of asparagine from aspartate and glutamine or ammonia, and asparaginase hydrolyzes asparagine to aspartate . This process is part of the broader nitrogen metabolism in organisms .

Transport and Distribution

Asparaginase is distributed in a range of living organisms including animals, plants, and microbes

Subcellular Localization

Asparaginase is found in the cytosol of young leaves . Asparagine aminotransferase, another enzyme involved in asparagine metabolism, is localized exclusively in the peroxisome . The subcellular localization of asparaginase and its effects on activity or function can vary depending on the organism and the specific cellular context .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Asparaginase is primarily produced through biotechnological methods involving microorganisms such as Escherichia coli and Erwinia chrysanthemi . The production process typically involves submerged fermentation, where the microorganisms are cultured in a liquid medium under controlled conditions of temperature, pH, and aeration . The enzyme is then extracted and purified using techniques such as centrifugation, membrane separation, and chromatography .

Industrial Production Methods: In industrial settings, asparaginase production is optimized to achieve high yields and purity. Genetic engineering techniques are employed to enhance the stability and activity of the enzyme . The production process involves large-scale fermentation, followed by downstream processing steps such as cell lysis, enzyme extraction, and purification . The purified enzyme is then formulated into pharmaceutical preparations for therapeutic use .

Análisis De Reacciones Químicas

Types of Reactions: Asparaginase primarily catalyzes the hydrolysis of asparagine to aspartic acid and ammonia . This reaction involves the nucleophilic attack of the enzyme’s active site on the amide bond of asparagine, resulting in the formation of a beta-acyl-enzyme intermediate, which is subsequently hydrolyzed to release the products .

Common Reagents and Conditions: The enzymatic reaction typically occurs under physiological conditions, with optimal activity observed at a pH range of 7.3 to 8.6 and a temperature range of 37°C to 50°C . The presence of metal ions such as magnesium and calcium can enhance the enzyme’s activity .

Major Products: The primary products of the asparaginase-catalyzed reaction are aspartic acid and ammonia . These products are non-toxic and can be readily metabolized by the body .

Comparación Con Compuestos Similares

- Glutaminase

- Arginase

- Asparaginase from different microbial sources (e.g., Escherichia coli, Erwinia chrysanthemi)

Asparaginase remains a vital enzyme with diverse applications in medicine, industry, and scientific research. Its unique properties and mechanism of action continue to make it a subject of extensive study and development.

Propiedades

Número CAS |

9015-68-3 |

|---|---|

Sinónimos |

L-ASNase |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]-N-[2-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B612546.png)

![(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B612558.png)